Dibemethine

Vue d'ensemble

Description

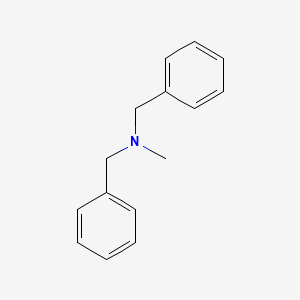

La Dibémethine, également connue sous le nom de N-méthyl-N,N-dibenzylamine, est un composé organique de formule moléculaire C₁₅H₁₇N. C'est une amine tertiaire caractérisée par la présence de deux groupes benzyles et d'un groupe méthyle liés à l'atome d'azote. Ce composé est connu pour ses applications dans divers domaines, notamment les produits pharmaceutiques et la recherche chimique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Dibémethine peut être synthétisée par alkylation de la dibenzylamine avec de l'iodure de méthyle. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour déprotoner la dibenzylamine, suivie de l'ajout d'iodure de méthyle pour former le produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la Dibémethine est produite en utilisant des réactions d'alkylation similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction, telles que la température et la pression, pour garantir un rendement élevé et une pureté du produit .

Types de réactions :

Oxydation : La Dibémethine peut subir des réactions d'oxydation pour former les N-oxydes correspondants.

Réduction : Elle peut être réduite pour former des amines secondaires.

Substitution : Les groupes benzyles peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou les peracides.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.

Substitution : Divers électrophiles peuvent être utilisés pour les réactions de substitution

Principaux produits formés :

Oxydation : N-oxydes de la Dibémethine.

Réduction : Amines secondaires.

Substitution : Dérivés benzyl-substitués

4. Applications de la recherche scientifique

La Dibémethine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.

Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes.

Médecine : Exploré pour son utilisation comme vasodilatateur, aidant à élargir les vaisseaux sanguins et à améliorer le flux sanguin.

Industrie : Utilisé dans la production de divers intermédiaires chimiques et comme stabilisateur dans certaines formulations.

5. Mécanisme d'action

Le mécanisme d'action de la Dibémethine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. En tant que vasodilatateur, il exerce probablement ses effets en interagissant avec les cellules musculaires lisses des vaisseaux sanguins, ce qui conduit à leur relaxation et à la dilatation consécutive. Cela améliore le flux sanguin et réduit la résistance vasculaire .

Composés similaires :

Dibenzylamine : Structure similaire mais sans le groupe méthyle lié à l'atome d'azote.

N-méthylbenzylamine : Contient un seul groupe benzyle et un groupe méthyle liés à l'atome d'azote.

Tribenzylamine : Contient trois groupes benzyles liés à l'atome d'azote

Unicité de la Dibémethine : La Dibémethine est unique en raison de sa combinaison spécifique de deux groupes benzyles et d'un groupe méthyle liés à l'atome d'azote. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse dans diverses applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Dibemethine has been studied for its potential antimalarial properties. Research indicates that it may function as an inhibitor of hemozoin formation, a critical process in the life cycle of malaria parasites. The inhibition of hemozoin formation can lead to increased levels of free heme, which is toxic to the parasites. Studies have shown that this compound and related compounds can effectively disrupt this process, thereby enhancing the efficacy of existing antimalarial drugs like chloroquine and amodiaquine .

Table 1: Antimalarial Activity of this compound and Related Compounds

| Compound | Mechanism of Action | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Hemozoin formation inhibitor | 600 | |

| Chloroquine | Hemozoin formation inhibitor | 95 | |

| Amodiaquine | Hemozoin formation inhibitor | 410 |

Imaging Techniques

This compound has also been explored in the field of medical imaging. Its ability to enhance contrast in ultrasound imaging makes it a candidate for use in visualizing neovascularized and inflamed tissues. In particular, this compound-conjugated microbubbles have shown promise in improving the sensitivity of ultrasound imaging techniques, potentially allowing for the detection of single microbubbles at sites of interest .

Table 2: Imaging Applications of this compound

| Application | Description | Advantages |

|---|---|---|

| Ultrasound Imaging | Enhances contrast for visualizing tissues | High sensitivity, biocompatibility |

| Targeted Imaging | Conjugated with vectors for specific tissue targeting | Improved specificity |

Therapeutic Uses

Beyond its antimalarial properties, this compound is being investigated for other therapeutic applications. Its structural characteristics suggest potential uses in treating various conditions related to inflammation and tissue necrosis. The compound's biocompatibility enhances its suitability for therapeutic formulations, minimizing potential toxic effects associated with higher doses of other agents .

Case Study 1: Antimalarial Efficacy

In a study assessing the efficacy of this compound against Plasmodium falciparum, researchers found that it significantly inhibited hemozoin formation, leading to increased parasite mortality rates. The study utilized high-throughput screening methods to evaluate this compound's activity alongside established antimalarials .

Case Study 2: Ultrasound Imaging Enhancement

A clinical trial involving patients with tissue necrosis demonstrated that this compound-conjugated microbubbles significantly improved ultrasound imaging contrast compared to standard methods. This advancement could facilitate better diagnosis and monitoring of treatment responses in affected tissues .

Mécanisme D'action

The mechanism of action of dibemethine involves its interaction with molecular targets such as enzymes and receptors. As a vasodilator, it likely exerts its effects by interacting with smooth muscle cells in blood vessels, leading to their relaxation and subsequent dilation. This improves blood flow and reduces vascular resistance .

Comparaison Avec Des Composés Similaires

Dibenzylamine: Similar structure but lacks the methyl group attached to the nitrogen atom.

N-methylbenzylamine: Contains only one benzyl group and one methyl group attached to the nitrogen atom.

Tribenzylamine: Contains three benzyl groups attached to the nitrogen atom

Uniqueness of Dibemethine: this compound is unique due to its specific combination of two benzyl groups and one methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Activité Biologique

Dibemethine, a compound belonging to the class of benzothiazole derivatives, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of its mechanisms, effects on various biological systems, and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial , anti-inflammatory , antioxidant , and anticancer properties. The compound's efficacy in these areas has been documented in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various pathogens. In a study evaluating its effects on bacteria and fungi, this compound demonstrated:

- Inhibition of bacterial growth : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

- Antifungal properties : Displayed moderate activity against Candida albicans with MIC values of 64 µg/mL.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using several assays, including DPPH and ABTS radical scavenging tests. Results indicated:

- DPPH Scavenging Activity : IC50 values were found to be around 45 µg/mL, suggesting strong radical scavenging potential.

- ABTS Assay : Similar effectiveness was noted, reinforcing the compound's role as an antioxidant.

Anti-inflammatory Effects

This compound's anti-inflammatory properties were evaluated in vitro, where it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Properties

A notable study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The findings included:

- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability (IC50 = 225 µM).

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that this compound may induce programmed cell death in cancer cells.

Case Study 2: Hemozoin Formation Inhibition

Research into malaria treatment highlighted this compound's ability to inhibit hemozoin formation in Plasmodium falciparum. Key results included:

- Dose-dependent Inhibition : The compound inhibited hemozoin formation effectively, correlating with decreased parasite survival rates.

- Mechanistic Insights : The study suggested that this compound disrupts the crystallization process of hemozoin, which is critical for parasite survival.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated:

- Absorption and Distribution : this compound exhibits favorable absorption characteristics with a moderate volume of distribution.

- Metabolism : Preliminary data suggest that this compound is metabolized primarily through phase II metabolic pathways.

- Toxicity Assessment : Toxicological evaluations have shown low cytotoxicity in non-cancerous cell lines, indicating a promising safety profile.

Propriétés

IUPAC Name |

N-benzyl-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZDCUGWXKHESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046238 | |

| Record name | N,N-Dibenzylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-05-6 | |

| Record name | N-Methyl-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibemethine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibemethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibenzylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibemethine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBEMETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VKG5DY8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.